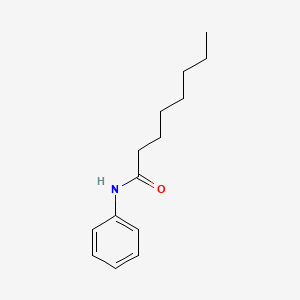

N-phenyloctanamide

Description

Structure

3D Structure

Properties

CAS No. |

6998-10-3 |

|---|---|

Molecular Formula |

C14H21NO |

Molecular Weight |

219.32 g/mol |

IUPAC Name |

N-phenyloctanamide |

InChI |

InChI=1S/C14H21NO/c1-2-3-4-5-9-12-14(16)15-13-10-7-6-8-11-13/h6-8,10-11H,2-5,9,12H2,1H3,(H,15,16) |

InChI Key |

UQLCRQPLVWWHDC-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)NC1=CC=CC=C1 |

Canonical SMILES |

CCCCCCCC(=O)NC1=CC=CC=C1 |

Other CAS No. |

6998-10-3 |

Origin of Product |

United States |

Synthetic Methodologies for N Phenyloctanamide and Derivatives

Established Reaction Pathways for N-Phenyloctanamide Synthesis

The formation of this compound is primarily achieved through established amide coupling reactions. These methods focus on the condensation of a carboxylic acid with an amine. researchgate.net

Amide Coupling Reactions for this compound Formation

Amide coupling is a cornerstone of organic synthesis and the most common method for forming the amide bond in this compound. This typically involves the reaction of an activated carboxylic acid with an amine. nih.gov A variety of reagents have been developed to facilitate this transformation, including carbodiimides like DCC and EDC, often used in conjunction with additives such as HOBt and DMAP. nih.gov These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

One specific protocol for synthesizing this compound involves the use of EDC and DMAP with a catalytic amount of HOBt. nih.gov This method has proven effective for a range of functionalized amide derivatives. nih.gov The reaction likely proceeds through an HOBt ester intermediate, which then reacts with DMAP to form a highly reactive acyliminium ion that is readily attacked by the amine. nih.gov

Another established method utilizes N-acylbenzotriazoles as acylating agents. arkat-usa.orgthieme-connect.com These are advantageous because they are often crystalline, stable in air, and can be prepared in high yields. arkat-usa.org The synthesis of N-acylbenzotriazoles can be achieved by activating carboxylic acids with reagents like thionyl chloride or tosyl chloride. arkat-usa.orgresearchgate.net

Derivatization Strategies for the this compound Scaffold

The this compound structure can be modified to create derivatives with potentially new properties. Derivatization can improve analytical detection, such as in mass spectrometry, or alter biological activity. waters.comresearchgate.net

One common strategy involves N-terminal derivatization, particularly in the context of peptide analysis, which can be adapted for molecules like this compound. waters.com For instance, reagents like N-Tris (2,4,6-trimethoxyphenyl) phosphonium-acetic acid N-hydroxysuccinimide ester (TMPP-acOSu) can be used to introduce a fixed charge, simplifying fragmentation patterns in mass spectrometry. waters.com Another approach uses 3-nitrophenylhydrazine (B1228671) (3-NPH) to simultaneously target carbonyl, carboxyl, and phosphoryl groups, significantly enhancing detection sensitivity in LC-MS/MS analysis. nih.gov

Furthermore, the introduction of different functional groups onto the phenyl ring or the octanamide (B1217078) chain can lead to a diverse library of compounds. For example, N-phenylacetamide derivatives containing 4-arylthiazole moieties have been synthesized to explore their biological activities. nih.gov This involves a multi-step synthesis starting from p-phenylenediamine. nih.gov Similarly, the synthesis of 8-mercapto-N-phenyloctanamide derivatives has been explored for their potential as histone deacetylase inhibitors. researchgate.net

Novel Approaches and Catalytic Systems in this compound Synthesis

Recent advancements in synthetic methodology have introduced novel and more efficient ways to synthesize amides like this compound. These often involve catalytic systems that offer advantages in terms of atom economy, milder reaction conditions, and reduced byproducts.

Ruthenium-Catalyzed Cyclization in Amide Synthesis

Ruthenium catalysts have emerged as versatile tools in organic synthesis, including the formation of amides and related heterocyclic structures. organic-chemistry.orgamericanelements.comrsc.orgnih.gov While not a direct synthesis of the acyclic this compound, ruthenium-catalyzed reactions showcase powerful methods for C-N bond formation. For instance, ruthenium-catalyzed hydrocarbamoylative cyclization of 1,6-diynes with formamides yields exocyclic-diene-type α,β,γ,δ-unsaturated amides stereoselectively. researchgate.net Another example is the ruthenium-catalyzed addition of aromatic amides to internal alkynes followed by intramolecular cyclization to produce isoindolinones in an atom-economical fashion. americanelements.comnih.gov These methods highlight the potential of ruthenium catalysis for constructing complex amide-containing molecules.

Tosyl Chloride-Mediated Activation for Acylbenzotriazole Precursors

A highly efficient, one-pot synthesis of N-acylbenzotriazoles, which are stable precursors for amides like this compound, has been developed using tosyl chloride for carboxylic acid activation. arkat-usa.org This method offers high yields (90-97%), short reaction times, and simple work-up procedures. arkat-usa.org The reaction is thought to proceed through a mixed sulfonic-carboxylic anhydride (B1165640) intermediate. arkat-usa.org The presence of a catalytic amount of DMAP accelerates both the sulfonylation and acylation steps. arkat-usa.org This protocol has been successfully applied to the synthesis of various amides and is considered a significant improvement over older methods that used hazardous reagents like thionyl chloride. arkat-usa.orgresearchgate.net

Ligand-Free Copper-Catalyzed N-Arylation of Amides

Copper-catalyzed N-arylation of amides, also known as the Goldberg reaction, provides a direct route to N-aryl amides. nih.gov Recent developments have focused on creating more practical and cost-effective versions of this reaction. Ligand-free copper-catalyzed methods have been developed for the N-arylation of amides and other nitrogen nucleophiles. organic-chemistry.org For instance, a ligand-free system using a copper catalyst has been reported for the N-arylation of amides with aryl iodides. Another approach involves the copper-catalyzed ipso-amidation of arylboronic acids with nitriles, which is highly efficient and economical, proceeding in air at room temperature without the need for expensive ligands or additives. organic-chemistry.orgsci-hub.se These methods offer a straightforward pathway to compounds like this compound. A base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids has also been developed, expanding the scope of this methodology. rsc.org

| Reagent/Catalyst | Reaction Type | Key Features |

| EDC/DMAP/HOBt | Amide Coupling | Effective for functionalized amides, proceeds via a reactive acyliminium ion. nih.gov |

| N-Acylbenzotriazoles | Acylating Agents | Crystalline, stable, high-yield precursors for amides. arkat-usa.org |

| TMPP-acOSu | Derivatization Agent | Introduces a fixed charge for improved MS/MS analysis. waters.com |

| 3-NPH | Derivatization Agent | Targets multiple functional groups for enhanced LC-MS/MS sensitivity. nih.gov |

| Ruthenium Catalysts | Cyclization/C-N Bond Formation | Versatile for synthesizing complex amide-containing heterocycles. organic-chemistry.orgamericanelements.comresearchgate.net |

| Tosyl Chloride/DMAP | Carboxylic Acid Activation | Efficient, one-pot synthesis of N-acylbenzotriazoles. arkat-usa.org |

| Ligand-Free Copper | N-Arylation of Amides | Cost-effective, practical, and environmentally friendly approach. organic-chemistry.orgorganic-chemistry.org |

Methodological Advancements in Amide Synthesis for Related Compounds

The formation of the amide bond is a cornerstone of organic synthesis, and significant research has been dedicated to developing more efficient, sustainable, and versatile methods beyond traditional approaches. numberanalytics.comresearchgate.net These advancements are highly relevant for the synthesis of this compound and related structures, aiming for milder reaction conditions, higher atom economy, and reduced waste. rsc.orgunimi.it

Catalytic Amidation Techniques Catalysis offers a powerful route to amide bond formation, often under significantly milder conditions than stoichiometric methods. numberanalytics.com

Transition Metal Catalysis : A variety of transition metals, including palladium, copper, nickel, ruthenium, and rhodium, have been employed to catalyze amidation reactions. numberanalytics.comresearchgate.net These methods can facilitate the coupling of amines with carboxylic acid derivatives, and in some cases, even with less reactive precursors like esters. numberanalytics.com Advanced strategies such as the palladium-catalyzed hydrocarbonylative C-N coupling of alkenes with amides have been developed, providing novel pathways to amide structures. researchgate.net

Organocatalysis : As an alternative to metal-based systems, organocatalysis utilizes small, metal-free organic molecules to promote amide bond formation. numberanalytics.com Boronic acid derivatives, for example, have emerged as effective catalysts for the direct dehydrative condensation of carboxylic acids and amines, a process that generates water as the only byproduct, aligning with the principles of green chemistry. rsc.orgrsc.org

Green Chemistry Approaches The environmental impact of chemical synthesis is a growing concern, leading to the development of greener amidation strategies. numberanalytics.comrsc.org

Biocatalysis : The use of enzymes, such as lipases, as catalysts provides a highly selective and environmentally benign method for amide synthesis. numberanalytics.com These reactions proceed under mild conditions and offer excellent chemo- and regioselectivity, which is particularly advantageous for complex molecules. numberanalytics.com

Solvent-Free and Alternative Solvent Systems : To minimize solvent waste and hazards, methods that operate without a solvent or in greener alternatives are being explored. numberanalytics.com Mechanochemical synthesis, which uses mechanical force like grinding to drive reactions, has been successfully applied to amide formation. numberanalytics.com Additionally, the use of supercritical carbon dioxide as a reaction medium represents an innovative approach for cleaner amide synthesis. scispace.com

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Transition Metal Catalysis | Uses catalysts like Pd, Cu, Ni, Ru, Rh. | High efficiency, milder conditions, novel reaction pathways. | numberanalytics.comresearchgate.net |

| Organocatalysis | Metal-free catalysts (e.g., boronic acids). | Lower toxicity, direct dehydrative amidation, high atom economy. | numberanalytics.comrsc.orgrsc.org |

| Modern Coupling Reagents | Use of activators like HATU, PyBOP, DCC, EDC. | High yields, mild conditions, applicable to sensitive substrates. | fishersci.co.uk |

| Biocatalysis | Enzyme catalysts (e.g., lipases). | High selectivity, environmentally friendly, mild aqueous conditions. | numberanalytics.com |

| Solvent-Free/Alternative Solvents | Mechanochemistry (grinding) or use of supercritical CO2. | Reduced solvent waste, lower environmental impact. | numberanalytics.comscispace.com |

Molecular Interactions and Biological Activity of N Phenyloctanamide Analogues

Enzymatic Target Modulation

N-phenyloctanamide and its analogues have been the subject of research to understand their interactions with various enzymatic targets. This exploration has primarily centered on their potential to modulate the activity of enzymes implicated in significant cellular processes, including epigenetic regulation and the degradation of signaling lipids. The structural scaffold of this compound serves as a versatile template for designing inhibitors that can target specific enzymes with varying degrees of potency and selectivity.

Fatty Acid Amide Hydrolase (FAAH) Interaction and Inhibition

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of a family of bioactive lipids, including the endocannabinoid anandamide. nih.gov Pharmacological inhibition of FAAH is an attractive therapeutic strategy for managing pain and inflammation without the side effects associated with direct cannabinoid receptor agonists. nih.gov

While direct studies on this compound itself as an FAAH inhibitor are not prominent in the reviewed literature, research on structurally related amides provides insight into how this class of compounds might interact with FAAH. For example, N-Arachidonoylserotonin, an amide, is known to be an inhibitor of FAAH. molaid.com Furthermore, a class of piperidine/piperazine ureas, which includes N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide, has been identified as a novel class of potent and highly selective FAAH inhibitors. nih.gov These compounds were found to inhibit FAAH by covalently modifying the enzyme's active site serine nucleophile. nih.gov

Studies on macamides, such as N-benzylstearamide and N-benzyloleamide, have also demonstrated concentration-dependent FAAH inhibition. nih.gov These findings suggest that the general amide scaffold present in this compound is compatible with binding to and inhibiting FAAH, although specific substitutions on both the acyl chain and the phenyl ring would be critical in determining potency and selectivity.

Table 2: Inhibition Data for Select FAAH Inhibitors This table includes data for compounds structurally related to amides to illustrate potential mechanisms.

| Inhibitor | Type | Potency | Mechanism | Reference |

|---|---|---|---|---|

| PF-3845 | Selective FAAH inhibitor | Ki = 0.23 µM | Reduces inflammatory pain. | |

| JNJ 1661010 | Reversible FAAH inhibitor | IC50 = 12 nM | Brain penetrant. | |

| N-benzyloctadeca-9Z,12Z-dienamide | Macamide | Highest activity among tested macamides | Time-dependent inhibition, likely irreversible. | nih.gov |

| PF-750 / PF-622 | Piperidine/piperazine ureas | High potency | Covalent modification of active site serine. | nih.gov |

Identification of Other Potential Enzymatic Targets

The structural features of this compound and its analogues make them candidates for interaction with a variety of enzymes beyond HDACs and FAAH. The search for additional enzymatic targets is an ongoing area of research. For instance, while 8-mercapto-N-phenyloctanamides have been identified as likely HDAC inhibitors, the precise enzymatic target of the structurally related N-phenyl lipoamides, which have a dithiolane ring, is still under investigation. researchgate.net

The general approach of designing transition state analogues can be applied to a wide range of enzymes. nih.gov Since this compound derivatives are analogues of endogenous substrates for various hydrolases and acyltransferases, they could potentially inhibit other enzymes that recognize long-chain fatty amides. Chemoenzymatic and biocatalytic methods are increasingly used to synthesize diverse libraries of substrate analogues to probe the active sites of different enzymes. worktribe.com The evaluation of this compound derivatives against panels of enzymes, such as proteases and other hydrolases, could lead to the identification of novel biological activities. researchgate.netmdpi.com

Quorum Sensing (QS) Modulation by N-Acylated Phenyl Amides

N-acylated phenyl amides, including this compound and its derivatives, have emerged as notable modulators of quorum sensing (QS), a cell-to-cell communication system used by bacteria to coordinate group behaviors. These synthetic analogues can interfere with natural signaling pathways, particularly those regulated by LuxR-type proteins.

Interaction with LuxR-Regulated Quorum Sensing Systems

In many Gram-negative bacteria, QS is mediated by N-acyl-homoserine lactones (AHLs), which are signaling molecules that bind to and activate transcriptional regulators of the LuxR family. The structure of N-acylated phenyl amides allows them to mimic natural AHLs. Research focusing on scaffolds like 2-substituted anilines has shown that this motif can fit within the LuxR binding site, specifically occupying the space normally taken by the lactone ring of the native AHL signal molecule. nih.govresearchgate.net

Docking experiments have demonstrated that this compound and related structures can establish interactions with key amino acid residues in the LuxR binding pocket, such as Trp66, Asp79, and Tyr62. researchgate.net The N-acyl chain (e.g., the octanoyl group) inserts into a hydrophobic pocket of the receptor, similar to natural AHLs, while the phenyl amide portion mimics the polar lactone head group. This structural analogy allows these compounds to competitively bind to LuxR, thereby interfering with the binding of the native autoinducer. nih.govresearchgate.net Studies have confirmed that analogues featuring N-phenyl amide side chains are active modulators of these systems. researchgate.net

Mechanistic Insights into QS Inhibition in Bacterial Models

The primary mechanism by which N-acylated phenyl amides modulate QS is through competitive antagonism. nih.govresearchgate.net By binding to the LuxR receptor, these compounds prevent the native AHL from activating the protein. Although the analogues occupy the binding site, they typically fail to induce the specific conformational change required for the LuxR protein to dimerize, bind to DNA, and activate the transcription of target genes. researchgate.net

This inhibitory action effectively quenches the QS circuit, leading to the downregulation of various QS-controlled phenotypes, which can include virulence factor production and biofilm formation. The antagonistic activity of several N-acylated aniline (B41778) derivatives has been confirmed through biological evaluations, validating the hypothesis that the phenyl amide scaffold is effective for QS modulation. nih.govresearchgate.net Structure-activity relationship studies indicate that the nature and position of substituents on the phenyl ring, as well as the length of the N-acyl chain, significantly influence the antagonistic potency of these compounds. researchgate.net

In Vitro Cellular Activity (excluding clinical human trial data)

Beyond their effects on bacteria, this compound analogues have been investigated for their activity in cellular models, particularly concerning their ability to inhibit cell growth.

Antiproliferative Activity in Cell Models

A significant body of research has focused on the synthesis and in vitro antiproliferative evaluation of this compound derivatives. researchgate.netresearchgate.net One study specifically investigated a series of 8-mercapto-N-phenyloctanamide derivatives for their effects on cancer cell lines. researchgate.netlookchem.com The findings from this research indicated that these compounds could be effective histone deacetylase (HDAC) inhibitors. researchgate.netresearchgate.net HDACs are enzymes involved in gene expression regulation, and their inhibition is a recognized strategy in cancer therapy.

The experimental results suggested that 8-mercapto-N-phenyloctanamides displayed promising activity, warranting further investigation as potential anticancer agents. researchgate.netdntb.gov.ua In silico docking studies supported these findings, showing that the compounds could fit into the crystal structure of a histone deacetylase-like protein. researchgate.netresearchgate.net This suggests a plausible mechanism for their observed antiproliferative effects. The activity of these compounds is often compared to known HDAC inhibitors like Suberoylanilide Hydroxamic Acid (SAHA). researchgate.net

Table 1: Research Findings on Antiproliferative Activity of this compound Analogues

| Compound Class | Proposed Mechanism of Action | Key Findings | Supporting Evidence |

|---|---|---|---|

| 8-Mercapto-N-phenyloctanamide Derivatives | Histone Deacetylase (HDAC) Inhibition | Showed in vitro antiproliferative activity. researchgate.netdntb.gov.ua | In silico docking studies showed binding to histone deacetylase-like protein. researchgate.netresearchgate.net |

| Sulfur-Acetylated 8-Mercapto-N-phenyloctanamide | HDAC Inhibition | Exhibited improved antiproliferative activity compared to the non-acetylated form. researchgate.netresearchgate.net | Increased cell membrane permeability is the probable cause for improved activity. researchgate.netresearchgate.net |

Factors Influencing Cell Membrane Permeability of Derivatives

The effectiveness of a biologically active compound is often dependent on its ability to cross the cell membrane to reach its intracellular target. For this compound derivatives, chemical modifications have been shown to significantly influence this property.

Table 2: Factors Influencing Cell Membrane Permeability of this compound Derivatives

| Factor | Chemical Modification | Effect on Permeability | Rationale |

|---|---|---|---|

| Polarity | Acetylation of the thiol group on 8-mercapto-N-phenyloctanamide. researchgate.net | Increased | The resulting thioester is less polar than the original thiol group, increasing the molecule's overall lipophilicity and facilitating its passage through the hydrophobic lipid bilayer. researchgate.netresearchgate.net |

| Lipophilicity | Conversion of a polar thiol to a less polar thioester. researchgate.net | Increased | Enhanced lipophilicity is directly correlated with improved diffusion across the cell membrane, leading to better bioavailability for intracellular targets like HDACs. researchgate.netresearchgate.netresearchgate.net |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 8-Mercapto-N-phenyloctanamide |

| N-acyl-homoserine lactone (AHL) |

| Suberoylanilide Hydroxamic Acid (SAHA) |

| N-(2-acetylphenyl) amide |

| 2-Nitroaniline |

| N-3-oxo-hexanoyl-homoserine lactone (OHHL) |

Structure Activity Relationship Sar Studies of N Phenyloctanamide Analogues

Elucidation of Key Structural Motifs for Biological Activity

Research into N-phenyloctanamide and its derivatives has identified several structural features that are crucial for their biological effects. The fundamental framework of these molecules typically consists of a phenyl ring connected to an octanamide (B1217078) chain.

Key structural motifs essential for the biological activity of this compound analogues include:

The Phenyl Ring : This aromatic group serves as a critical recognition element for binding to biological targets. Its hydrophobic nature often facilitates entry into the active sites of enzymes or receptors.

The Amide Linkage : The -NH-CO- group is a central feature, providing a rigid planar unit that can participate in hydrogen bonding interactions with target proteins. This linkage is vital for orienting the phenyl and octanyl moieties correctly within the binding pocket.

The Octyl Chain : The eight-carbon aliphatic chain contributes significantly to the lipophilicity of the molecule, which can influence its membrane permeability and interaction with hydrophobic pockets in target proteins. Studies on related compounds have shown that an eight-carbon chain often represents an optimal length for certain biological activities, such as histone deacetylase (HDAC) inhibition. researchgate.net

In the context of HDAC inhibitors, a common pharmacophore model includes a cap group (like the phenyl ring), a linker (the octanamide chain), and a zinc-binding group. For some this compound derivatives, the core structure itself is the basis of activity, while in others, a functional group, such as a thiol, is added to interact with the zinc ion in the active site of HDACs. researchgate.net The necessity of a thiobutenyl moiety for the antiproliferative activity of largazole, a related natural product, further underscores the importance of specific functional groups for biological action. researchgate.net

The table below summarizes the key structural motifs and their general roles in the biological activity of this compound analogues.

| Structural Motif | General Role in Biological Activity |

| Phenyl Ring | Target recognition, hydrophobic interactions |

| Amide Linkage | Structural rigidity, hydrogen bonding |

| Octyl Chain | Lipophilicity, interaction with hydrophobic pockets |

Impact of Substituent Modifications on Molecular Interactions and Efficacy

Phenyl Ring Substitutions : The electronic and steric properties of substituents on the phenyl ring can dramatically alter binding affinity and selectivity. For instance, in the development of xanthine (B1682287) oxidase inhibitors based on N-phenyl aromatic amides, the introduction of specific substituents on the phenyl ring was a key strategy to enhance potency. nih.gov Molecular docking studies of these analogues have shown that substituents can form specific interactions with amino acid residues like Glu1261, Asn768, and Arg880 in the enzyme's active site. nih.gov

Amide Nitrogen and Acyl Chain Modifications : Altering the amide nitrogen or the length and composition of the acyl chain can also have profound effects. For example, in studies of linezolid (B1675486) analogues, which share the oxazolidinone core but have different C5-acylaminomethyl side chains, even small changes to the acyl group led to significant variations in antibacterial activity. kcl.ac.uk Larger aromatic substitutions at this position were found to be detrimental to activity. kcl.ac.uk Similarly, research on N-substituted phenyldihydropyrazolones demonstrated that the nature of the substituent on the nitrogen atom significantly influenced their activity against Trypanosoma cruzi. Apolar compounds generally showed better activities than more polar ones.

The following table provides examples of substituent modifications and their observed impact on the efficacy of related amide-containing compounds.

| Compound Class | Modification | Observed Impact on Efficacy | Reference |

| N-phenyl aromatic amides | Introduction of an imidazole (B134444) group and a 2-methylbenzyl ether on the phenyl ring | Increased inhibitory potency against xanthine oxidase. | nih.gov |

| Linezolid analogues | Larger aromatic substitutions at the C5-acylaminomethyl position | Complete loss of activity against Gram-positive bacteria. | kcl.ac.uk |

| N-substituted phenyldihydropyrazolones | Introduction of apolar substituents on the pyrazolone (B3327878) nitrogen | Generally improved activity against Trypanosoma cruzi. |

These findings highlight the delicate balance of steric, electronic, and hydrophobic properties required for optimal biological activity and guide the rational design of new this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach is invaluable in medicinal chemistry for predicting the activity of novel compounds and for understanding the molecular properties that govern their efficacy.

The foundation of any QSAR model is the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, such as its topological, geometrical, electronic, and physicochemical properties. hufocw.orgnih.gov

Commonly used descriptors in QSAR studies of amide-containing compounds include:

Topological descriptors : These describe the connectivity of atoms in a molecule and include indices like molecular connectivity indices and atom counts. hufocw.org

Electronic descriptors : These relate to the electron distribution in a molecule and include parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial atomic charges. hufocw.org

Quantum-chemical descriptors : These are calculated using quantum mechanics and can provide detailed information about a molecule's electronic structure and reactivity. Examples include electrophilicity index and molecular hardness. dergipark.org.tr

Physicochemical descriptors : These represent properties like lipophilicity (logP), molar refractivity (MR), and polar surface area (TPSA). researchgate.net

Once a set of descriptors is calculated for a series of this compound analogues with known biological activities, a mathematical model is developed using statistical methods. Multiple Linear Regression (MLR) is a common approach, but more advanced techniques like Genetic Algorithms (GA), Artificial Neural Networks (ANN), and Support Vector Machines (SVM) are also employed, especially for non-linear relationships. nih.govresearchgate.netanalchemres.org The quality of a QSAR model is assessed through various statistical parameters, including the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and external validation on a test set of compounds. ufv.br A robust QSAR model will have high values for these parameters, indicating its stability and predictive power. uitm.edu.my

The table below lists some molecular descriptors and the statistical methods used in QSAR model development for various amide derivatives.

| Compound Class | Key Molecular Descriptors | Statistical Method | Reference |

| Di(hetero)aryl amines and amides | B06[C-O], Eig04_AEA(dm), JGI2, J_Dz(p) | Multiple Linear Regression (MLR) with Genetic Algorithm | researchgate.net |

| N-hydroxy-alpha-phenylsulfonylacetamides | 2D autocorrelation descriptors | MLR, Bayesian-regularized genetic neural network (BRGNN) | nih.gov |

| Phenylacetanilides | 2D autocorrelation descriptors (e.g., ATSd, MATS1p) | Artificial Neural Network (ANN) | analchemres.org |

| Sulfonyl-containing compounds | FMF, RNCS, TPSA, WD.unity, Wgamma2.volume | Genetic Function Approximation | ufv.br |

Well-validated QSAR models serve as powerful predictive tools in the research and design of new amide-based compounds, including this compound derivatives. ufv.br By inputting the calculated descriptors of a novel, yet-to-be-synthesized compound into the QSAR equation, its biological activity can be predicted. This allows medicinal chemists to prioritize the synthesis of compounds with the highest predicted potency, thereby saving time and resources.

QSAR models also provide valuable mechanistic insights by identifying the key molecular features that drive biological activity. For instance, a QSAR study on amide herbicides revealed that molecular descriptors related to electrophilicity and topological properties were important factors affecting their biotoxicity. researchgate.net Similarly, a QSAR model for N-hydroxy-alpha-phenylsulfonylacetamide derivatives as matrix metalloproteinase inhibitors suggested which atomic properties are relevant for the inhibitors to interact with specific subsites in the enzyme's active site. nih.gov

The predictive performance of QSAR models is often evaluated by comparing the predicted and experimentally measured activities for a set of test compounds. researchgate.net The closer the correlation, the more reliable the model is for guiding future drug design efforts. The ultimate goal is to use these predictive models to rationally design novel this compound analogues with enhanced efficacy and selectivity for their intended biological targets.

Computational and Theoretical Investigations of N Phenyloctanamide

Molecular Docking Analyses for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as a derivative of N-phenyloctanamide, might interact with a protein's active site.

While specific docking studies on the parent this compound are not extensively detailed in the searched literature, research on its derivatives provides valuable insights into potential enzyme interactions, particularly with histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in gene expression and are significant targets in cancer therapy. mdpi.com

Studies have been conducted on derivatives like 8-mercapto-N-phenyloctanamide. researchgate.netlookchem.com The experimental results from these studies suggested that 8-mercapto-N-phenyloctanamides could be effective histone deacetylase inhibitors. researchgate.netlookchem.com To support these findings on a structural basis, in silico docking studies were performed using programs like AutoDock 4.0 to place the compounds into the crystal structure of a histone deacetylase-like protein. lookchem.comresearchgate.net Kinetic enzyme assays and molecular modeling of related thiol-containing compounds suggest that the mercapto group can interact with the zinc ion located in the active site of HDACs. acs.org The general pharmacophore model for HDAC inhibitors involves a zinc-binding group, a linker region, and a surface recognition "cap" group; in this compound derivatives, the phenyl group would serve as the cap. gjms.com.pk

No specific molecular docking analyses were found in the searched literature for this compound with the quorum-sensing transcriptional activator LuxR.

For HDAC inhibitors, docking studies aim to identify key interactions within the enzyme's active site. The active site of zinc-dependent HDACs typically features a tube-like channel leading to the catalytic zinc ion. nih.gov The interaction with this zinc ion is a critical feature for many inhibitors. gjms.com.pkoncologyradiotherapy.com

In silico studies of various benzamide (B126) and hydroxamate inhibitors with HDACs have highlighted the importance of several types of interactions:

Zinc Chelation: The inhibitor's zinc-binding group coordinates with the Zn2+ ion at the bottom of the active site.

Hydrogen Bonds: Interactions with key amino acid residues lining the active site tunnel stabilize the ligand-protein complex.

Hydrophobic and Aromatic Interactions: The "cap" group, which would be the phenyl moiety in this compound, typically forms hydrophobic and π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine) on the rim of the active site. mdpi.com

Docking of N-(2-aminophenyl)-benzamide derivatives into HDAC1 has shed light on their specific binding modes, contributing to the rational design of new inhibitors. nih.gov Similarly, modeling of other inhibitor classes has helped identify key residues and interactions that determine potency and isoform selectivity. nih.gov

Prediction of Ligand-Enzyme Binding Modes (e.g., HDAC, LuxR)

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ibs.re.kr It is a versatile tool for analyzing molecular properties, reactivity, and reaction mechanisms.

DFT calculations can determine the electronic properties of a molecule like this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

While specific DFT electronic structure analyses for this compound were not found, the methodology is well-established. For instance, in a study of a different organoselenium compound, DFT was used to calculate HOMO and LUMO energies, the energy gap, and other reactivity descriptors like electronegativity and electrophilicity, which provide insight into the molecule's stability and reaction tendencies.

DFT is a powerful method for mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of plausible reaction mechanisms, intermediates, and transition states.

A computational study utilizing DFT was performed to gain insight into the reaction mechanism of a derivative, 3-oxo-N-phenyloctanamide, in a ruthenium-catalyzed reaction. ibs.re.kr The calculations were used to map the most probable catalytic cycle. ibs.re.kr The study revealed that the mechanism likely involves a metal-assisted C-C coupling with the enol tautomer of the ketoamide, followed by cyclization. ibs.re.kr This computational work helped to rule out alternative pathways by demonstrating that they involved transition states and intermediates with overwhelmingly high energies. ibs.re.kr

Electronic Structure and Reactivity Analyses of this compound and Intermediates

First-Principles Calculations for Surface Adsorption Phenomena

First-principles calculations, often based on DFT, are used to model the interactions between molecules and material surfaces from fundamental quantum mechanics, without the need for empirical parameters. This approach is particularly useful for understanding adsorption phenomena in fields like materials science and mineral processing.

Such calculations have been applied to understand the surface adsorption of N-hydroxy-N-phenyloctanamide (HPOA) , a hydroxylated derivative of this compound, on mineral surfaces like fluorite (CaF₂) and calcite (CaCO₃). mdpi.comresearchgate.netdntb.gov.ua These studies aimed to explain the selectivity of HPOA as a flotation collector. mdpi.com

The calculations, performed using software like VASP (Vienna Ab initio Simulation Package), revealed that HPOA adsorbs onto the fluorite surface by forming chemical bonds. mdpi.com Specifically, the hydroxyl and carbonyl oxygen atoms of the HPOA molecule interact with the Ca²⁺ ions on the fluorite (111) surface. mdpi.comresearchgate.net This chemical adsorption is strong and thermodynamically favorable, as indicated by the calculated negative adsorption energy. mdpi.com In contrast, the calculations showed that direct adsorption on the calcite surface is thermodynamically infeasible, which explains the collector's selectivity. mdpi.com The stronger interaction with the fluorite surface was also supported by a greater calculated electron transfer between the molecule and the surface Ca²⁺ ions. mdpi.com

Table 1: Calculated Adsorption Energies for N-hydroxy-N-phenyloctanamide (HPOA) on Mineral Surfaces This table is based on data for the derivative N-hydroxy-N-phenyloctanamide (HPOA) as reported in studies of its use as a flotation collector. mdpi.com

| Mineral Surface | Adsorption Energy (eV) | Interaction Type |

|---|---|---|

| Fluorite (111) | Negative Value | Favorable, Chemisorption |

| Calcite (104) | Positive Value | Unfavorable, Direct adsorption is thermodynamically infeasible |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 8-mercapto-N-phenyloctanamide |

| 3-oxo-N-phenyloctanamide |

| 7-hydroxy-3,7-dimethyl-N-phenyloctanamide |

| N-hydroxy-N-phenyloctanamide (HPOA) |

| N-(2-aminophenyl)-benzamide |

| Fluorite (Calcium Fluoride) |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

As of the current date, a thorough review of scientific literature reveals no specific studies focused on the molecular dynamics simulations of this compound for the purposes of conformational analysis and binding stability. While computational and theoretical studies, including in silico docking, have been conducted on derivatives such as 8-mercapto-N-phenyloctanamide, research explicitly detailing the dynamic behavior and binding characteristics of the parent compound, this compound, through molecular dynamics simulations is not publicly available.

Therefore, it is not possible to provide detailed research findings or data tables on this specific topic as per the user's request.

Analytical Methodologies for N Phenyloctanamide Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of N-phenyloctanamide. By analyzing the interaction of the compound with electromagnetic radiation, researchers can deduce its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to characterize this compound.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals correspond to the different types of protons present in the molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of each proton. For instance, the protons of the methyl (CH₃) group at the end of the octyl chain appear at a characteristic upfield position, while the aromatic protons of the phenyl group resonate at downfield chemical shifts. The integration of these signals reveals the relative number of protons of each type, and the splitting patterns (multiplicity) provide information about neighboring protons. savemyexams.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the amide group is particularly noteworthy, appearing at a significantly downfield chemical shift. The chemical shifts of the aliphatic carbons in the octyl chain and the aromatic carbons in the phenyl ring also provide valuable structural information. rsc.orgwashington.edu

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ) Range (ppm) | Assignment |

|---|---|---|

| ¹H | 0.8 - 0.9 | Terminal methyl (CH₃) of octyl group |

| ¹H | 1.2 - 1.7 | Methylene (CH₂) groups of octyl chain |

| ¹H | 2.1 - 2.4 | Methylene (CH₂) group adjacent to carbonyl |

| ¹H | 7.0 - 7.6 | Aromatic protons (C₆H₅) |

| ¹H | 7.5 - 8.5 | Amide proton (NH) |

| ¹³C | ~14 | Terminal methyl (CH₃) of octyl group |

| ¹³C | 22 - 38 | Methylene (CH₂) carbons of octyl chain |

| ¹³C | 120 - 129 | Aromatic carbons (C₆H₅) |

| ¹³C | ~138 | Aromatic carbon attached to nitrogen |

| ¹³C | ~172 | Carbonyl carbon (C=O) |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. vscht.cz The IR spectrum of this compound displays characteristic absorption bands that confirm its amide structure. scispace.com

Key absorptions include a strong band for the C=O (carbonyl) stretching vibration, typically appearing around 1637-1660 cm⁻¹. scispace.com The N-H stretching vibration of the secondary amide is observed as a distinct band in the region of 3300-3500 cm⁻¹. Additionally, C-H stretching vibrations from the aliphatic and aromatic portions of the molecule are visible, typically below and above 3000 cm⁻¹, respectively. vscht.czlibretexts.org The presence of the aromatic ring is further supported by C=C stretching absorptions in the 1400-1600 cm⁻¹ region. libretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium to Strong |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium to Strong |

| C=O Stretch (Amide I) | 1637 - 1660 | Strong |

| N-H Bend (Amide II) | 1544 - 1550 | Medium to Strong |

| C=C Stretch (Aromatic) | 1600 - 1400 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. In a mass spectrometer, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition. rsc.org

The fragmentation pattern observed in the mass spectrum is particularly informative. A common fragmentation pathway for amides is the cleavage of the amide bond (N-CO). rsc.org This can result in the formation of an acylium ion and the loss of the amine portion as a neutral fragment. rsc.org The fragmentation of the octyl chain can also occur, leading to a series of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups. libretexts.org

Chromatographic Separations for Research Purity and Isolation

Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for assessing its purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Column Chromatography

Column chromatography is a widely used preparative technique for purifying this compound on a larger scale. itwreagents.com In this method, a solution of the crude product is loaded onto a column packed with a solid adsorbent, typically silica (B1680970) gel. scispace.comrsc.org A solvent or a mixture of solvents (the eluent) is then passed through the column. itwreagents.com

The separation is based on the polarity of the compounds. This compound, being a moderately polar compound, will adhere to the polar silica gel to a certain extent. By gradually increasing the polarity of the eluent, the adsorbed compounds can be selectively washed off the column. itwreagents.com Less polar impurities will elute first with a non-polar solvent, while more polar impurities will require a more polar solvent for elution. This compound will be collected in the fractions corresponding to an intermediate solvent polarity. The purity of the collected fractions is often monitored by thin-layer chromatography. rsc.org This technique is crucial for obtaining high-purity this compound for further research. nih.gov

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a simple, rapid, and sensitive analytical technique used to monitor the progress of reactions, identify compounds, and check the purity of a sample. sigmaaldrich.comlibretexts.org For this compound, a small spot of the sample solution is applied to a TLC plate, which is a thin layer of an adsorbent like silica gel on a solid support. rsc.org

The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). The solvent moves up the plate by capillary action, and the components of the sample move at different rates depending on their polarity and their affinity for the stationary and mobile phases. sigmaaldrich.com The position of the separated spots is visualized, often under UV light, and the retention factor (Rf) value for each spot is calculated. libretexts.org The Rf value is a characteristic of a compound in a given solvent system and can be compared to that of a known standard to confirm its identity. A single spot on the TLC plate is an indication of a pure compound. researchgate.net

Advanced Solid-State Characterization

Advanced solid-state characterization techniques are indispensable in pharmaceutical sciences and materials research for elucidating the physical and chemical properties of crystalline and amorphous solids. rroij.comsolitekpharma.com These methods provide critical insights into a compound's structure, stability, and surface characteristics, which are paramount for its application and performance. rroij.com For this compound, techniques such as X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS) offer a detailed understanding of its crystalline arrangement and surface-level composition, respectively.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

In a typical single-crystal XRD analysis, a crystal is mounted and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the atomic positions can be determined. chem-soc.si This analysis yields specific crystallographic data, including the crystal system, space group, and unit cell dimensions. nih.govresearchgate.net For example, the crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide, a related amide, revealed N—H⋯O hydrogen bonding that leads to the formation of molecular chains. nih.gov Similarly, analysis of N-Palmitoyl-ethanolamine derivatives has shown how intermolecular hydrogen bonds can generate infinite supramolecular chains, defining the crystal packing. mdpi.com While specific public data for this compound is limited, the expected parameters from an XRD analysis would be similar to those determined for analogous structures.

Table 1: Illustrative Crystallographic Data Obtainable from Single-Crystal XRD Analysis for an Amide Compound. This table represents the type of data generated from an XRD experiment, based on published data for similar amide structures. chem-soc.sinih.govresearchgate.net

| Parameter | Example Data | Description |

| Chemical Formula | C₁₄H₂₁NO | The elemental composition of the molecule. |

| Formula Weight | 219.32 g/mol | The mass of one mole of the compound. |

| Crystal System | Orthorhombic | A classification of crystals based on their axial systems (e.g., cubic, tetragonal, orthorhombic). chem-soc.si |

| Space Group | Pca2₁ | A description of the symmetry of the crystal structure. researchgate.net |

| Unit Cell Dimensions | a = 23.8 Å, b = 6.05 Å, c = 7.26 Å | The dimensions of the basic repeating unit of the crystal lattice. researchgate.net |

| Volume (V) | 1046.7 ų | The volume of the unit cell. researchgate.net |

| Z | 4 | The number of molecules per unit cell. researchgate.net |

| Intermolecular Forces | N–H···O Hydrogen Bonds, C–H···π contacts | Non-covalent interactions that stabilize the crystal packing. nih.gov |

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, chemical state, and electronic state of atoms within the top few nanometers of a material's surface. mdpi.comphi.com This makes it particularly valuable for studying the surface interactions of this compound, such as its adsorption onto other materials. mdpi.com

Research on the closely related compound N-hydroxy-N-phenyloctanamide (HPOA) in mineral flotation demonstrates the application of XPS. mdpi.com In these studies, XPS was employed to semi-quantitatively measure the adsorption of HPOA onto fluorite and calcite surfaces. mdpi.com The analysis was performed using a spectrometer with a monochromatic Al Kα X-ray source under an ultrahigh vacuum. mdpi.com

The investigation focused on the high-resolution spectra of key elements. Before treatment with HPOA, the mineral surfaces showed distinct peaks for their constituent elements. After adsorption, XPS analysis revealed a significant increase in the surface carbon content and, crucially, the appearance of a nitrogen (N 1s) peak, which is characteristic of the HPOA molecule. mdpi.com For example, analysis of the C 1s spectra on the fluorite surface before HPOA treatment showed peaks corresponding to incidental carbon contaminants. mdpi.com After HPOA adsorption, the C 1s spectrum changed, and a new N 1s peak appeared, confirming the presence of the amide on the surface. mdpi.com This quantitative change in surface elemental composition provides direct evidence of the adsorption mechanism and strength of interaction. mdpi.com

Table 2: Representative XPS Data Showing Changes in Surface Elemental Composition of Fluorite After Adsorption of N-hydroxy-N-phenyloctanamide (HPOA). Data is based on findings reported for HPOA, a close analog of this compound. mdpi.com

| Element | Surface Atomic Concentration (Before HPOA) | Surface Atomic Concentration (After HPOA) | Key Finding |

| C 1s | Present (as contaminant) | Increased | The increase in carbon content indicates the presence of the organic HPOA molecule on the mineral surface. mdpi.com |

| N 1s | Not Detected | Detected | The appearance of nitrogen provides definitive evidence of HPOA adsorption, as nitrogen is unique to HPOA. mdpi.com |

| O 1s | Present | Increased | An increase in oxygen can also be attributed to the carbonyl and hydroxyl groups in the HPOA structure. mdpi.com |

| F 1s | Present | Decreased | The attenuation of the substrate signal (fluorine from fluorite) suggests it is being covered by an HPOA layer. |

| Ca 2p | Present | Decreased | Similar to fluorine, the calcium signal from the fluorite substrate is attenuated by the adsorbed layer. mdpi.com |

Diverse Applications and Future Research Directions of N Phenyloctanamide

Role in Industrial Processes: Flotation Chemistry

The separation of valuable minerals from gangue materials is a critical step in industrial ore processing. Froth flotation, a widely used method, relies on the selective adhesion of mineral particles to air bubbles, facilitated by chemical reagents known as collectors. The efficiency and selectivity of these collectors are paramount, especially when dealing with minerals that have similar surface properties, such as fluorite and calcite. mdpi.comresearchgate.netresearchgate.net In this context, derivatives of N-phenyloctanamide have emerged as promising new agents.

N-Hydroxy-N-phenyloctanamide (HPOA) has been identified as a novel and highly selective collector for the flotation of fluorite. mdpi.comresearchgate.netdntb.gov.ua Its design was inspired by octyl hydroxamic acid (OHA), a common collector in oxide mineral flotation, by replacing the hydrogen atom on the imine group with a phenyl group. mdpi.comresearchgate.netresearchgate.net This structural modification significantly enhances its performance compared to traditional fatty acid collectors like oleic acid, which often exhibit poor selectivity in separating minerals with shared surface active sites, such as the Ca²+ ions in fluorite and calcite. mdpi.comresearchgate.netdntb.gov.ua

Research demonstrates the superior selectivity of HPOA in separating fluorite from calcite. mdpi.comresearchgate.net In comparative flotation tests under optimal conditions, the recovery rate difference between fluorite and calcite reached nearly 60% when using HPOA. mdpi.com In contrast, with oleic acid, the maximum difference in recovery rates was only about 10%. mdpi.com This indicates a significantly stronger and more selective collecting power of HPOA for fluorite. mdpi.comresearchgate.net

Table 1: Comparative Flotation Performance of HPOA vs. Oleic Acid

| Collector | Mineral | Flotation Recovery Rate Difference | Selectivity |

|---|---|---|---|

| HPOA | Fluorite vs. Calcite | ~60% mdpi.com | Superior mdpi.comresearchgate.net |

| Oleic Acid | Fluorite vs. Calcite | ~10% mdpi.com | Poor mdpi.comdntb.gov.ua |

The enhanced selectivity of N-Hydroxy-N-phenyloctanamide (HPOA) is rooted in its specific adsorption mechanism at the mineral-water interface. mdpi.com Studies combining experimental measurements and theoretical calculations have elucidated how HPOA interacts differently with fluorite and calcite surfaces.

The primary mechanism involves the formation of strong chemical bonds between HPOA and the mineral surface. mdpi.comresearchgate.net First-principles calculations reveal that HPOA adsorbs onto the fluorite surface as the hydroxyl and carbonyl oxygen atoms of the HPOA molecule chelate with the Ca²+ ions exposed on the fluorite surface. mdpi.comresearchgate.netresearchgate.net This strong chemical interaction is further evidenced by X-ray photoelectron spectroscopy (XPS), which shows a significant increase in carbon and the appearance of nitrogen on the fluorite surface after HPOA treatment. mdpi.com

Conversely, HPOA exhibits much weaker interaction with the calcite surface. mdpi.com The adsorption of HPOA on fluorite is significantly greater than on calcite under identical conditions. mdpi.comresearchgate.netresearchgate.net This differential adsorption explains HPOA's potent and selective collecting ability for fluorite, making it a highly effective reagent for separating it from calcium-bearing gangue minerals. mdpi.com

Table 2: Adsorption Characteristics of HPOA on Mineral Surfaces

| Characteristic | Fluorite Surface | Calcite Surface |

|---|---|---|

| Primary Interaction | Chemical bonding between HPOA's hydroxyl/carbonyl groups and surface Ca²+ ions. mdpi.comresearchgate.netresearchgate.net | Difficulty interacting directly with surface Ca²+ ions. mdpi.com |

| Adsorption Amount | High mdpi.comresearchgate.net | Low mdpi.comresearchgate.net |

| Adsorption Strength | Strong, indicated by significant shifts in Ca²+ binding energies. mdpi.comresearchgate.netresearchgate.net | Weak mdpi.com |

| Supporting Evidence | First-principles calculations, XPS analysis. mdpi.com | Comparative XPS and flotation results. mdpi.com |

N-Hydroxy-N-phenyloctanamide (HPOA) as a Novel Flotation Collector

This compound as a Research Probe in Biochemical Systems

Beyond its industrial applications, this compound serves as a valuable tool in biochemical research, particularly for elucidating metabolic pathways. In studies involving the fungus Cladosporium cladosporioides, exogenous this compound was used in incubation experiments. researchgate.netresearchgate.net These experiments were designed to trace the origin of the aniline (B41778) moiety found in a series of newly discovered polyketide compounds, cladosins H–K. researchgate.net The investigation aimed to determine if the aniline was derived from the degradation of suberoylanilide hydroxamic acid (SAHA), a histone deacetylase inhibitor added to the culture. researchgate.netresearchgate.net By introducing this compound, researchers could probe the biotransformation processes and confirm that SAHA could be metabolized to provide aniline as a precursor for these complex natural products. researchgate.net

Biosynthetic Considerations and Metabolism of Related Compounds (e.g., SAHA degradation yielding aniline and its derivatives)

The metabolism of complex synthetic compounds by microorganisms is a field of significant interest. A key example related to this compound's structural components is the degradation of suberoylanilide hydroxamic acid (SAHA). When introduced into cultures of soil-derived fungi like Cladosporium cladosporioides and Volutella sp., SAHA undergoes biotransformation. researchgate.net This process yields a variety of aniline derivatives, indicating that the fungi can metabolize the well-known histone deacetylase inhibitor. researchgate.netresearchgate.net The degradation of SAHA provides aniline, which then serves as a precursor in the biosynthesis of other fungal metabolites. researchgate.net

Aniline itself is a monocyclic aromatic amine that can be further metabolized by various bacteria. frontiersin.org Bacterial degradation of aniline typically proceeds through aerobic pathways involving its conversion to catechol. nih.gov This transformation is often catalyzed by an aniline dioxygenase. frontiersin.org The resulting catechol is then processed through either the ortho- or meta-cleavage pathway, breaking down the aromatic ring. frontiersin.org Understanding these degradation pathways is crucial for bioremediation and for comprehending the biosynthetic fate of aniline-containing compounds in diverse biological systems. frontiersin.orgjmb.or.kr

Table 3: Aniline Derivatives from Fungal Biotransformation of SAHA

| Compound Name | Reference |

|---|---|

| Cladosin H | researchgate.net |

| Cladosin K | researchgate.net |

Prospects for Scaffold-Based Chemical Biology Tool Development and Lead Optimization

The molecular structure of this compound presents a promising foundation for the development of new chemical biology tools and for lead optimization in drug discovery. mdpi.com A molecular "scaffold" is a core structure from which a library of diverse compounds can be generated. mdpi.comuniroma1.it The this compound framework, consisting of a phenyl group linked via an amide bond to an eight-carbon chain, is a versatile template.

The strategy of "scaffold hopping" involves modifying a central core structure to discover compounds with novel or improved properties, such as enhanced binding affinity, better metabolic stability, or new biological activities. uniroma1.it The this compound scaffold is amenable to such modifications. For instance:

The phenyl ring can be substituted with various functional groups to probe interactions with biological targets.

The length and functionality of the octanamide (B1217078) chain can be altered to optimize physicochemical properties like solubility and cell permeability.

The amide linkage itself can be replaced with bioisosteres to explore different chemical spaces.

This approach allows for the systematic development of chemical probes to elucidate biological processes or for the optimization of hit compounds from phenotypic screens into potent and selective drug candidates. nih.gov By leveraging the this compound scaffold, researchers can create diverse molecular libraries to explore new chemical and biological spaces, potentially leading to the discovery of novel therapeutics and research tools. mdpi.commdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.